RGD-targeted Proapoptotic Peptide Trifluoroacetate

Description

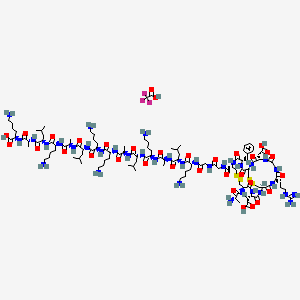

The RGD-targeted Proapoptotic Peptide Trifluoroacetate is a synthetic peptide designed for targeted cancer therapy. Its structure comprises two functional domains:

- RGD-4C motif (ACDCRGDCFC): Binds selectively to αvβ3 integrin receptors overexpressed in tumor vasculature and cancer cells .

- Proapoptotic sequence (D(KLAKLAK)2): A D-amino acid peptide that disrupts mitochondrial membranes, inducing apoptosis while resisting proteolytic degradation .

Molecular Formula: C₁₁₆H₁₉₉N₃₅O₃₁S₄

Molecular Weight: 2708.34 Da .

Applications: Cancer research, regenerative medicine, and apoptosis studies .

Properties

IUPAC Name |

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(1R,4S,7R,12S,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-27-(3-carbamimidamidopropyl)-4,21-bis(carboxymethyl)-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontane-12-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H199N35O31S4.C2HF3O2/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125;3-2(4,5)1(6)7/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126);(H,6,7)/t64-,65+,66-,67+,68+,70-,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81-,82-,83-,84+,85-,86-,87-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYOGMZDMOMCGJ-KDBWWPLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H200F3N35O33S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2822.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Amino Acid Loading

The synthesis begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry. Rink amide MBHA resin is widely employed due to its stability under basic conditions and compatibility with acid-labile side-chain protecting groups. Swelling the resin in N,N-dimethylformamide (DMF) for 2 hours precedes amino acid coupling. Fmoc-protected amino acids, including cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH), are activated using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) in the presence of diisopropylethylamine (DIEA). For the RGD-4C motif (ACDCRGDCFC), cysteine residues are strategically positioned to enable subsequent disulfide bond formation.

Sequential Coupling and Deprotection

Coupling reactions are performed under pseudo-high dilution to minimize intermolecular side reactions. Each Fmoc group is removed using 20% piperidine in DMF, with Kaiser tests confirming complete deprotection. The proapoptotic domain, D(KLAKLAK)2, is synthesized using D-amino acids (e.g., D-Lys, D-Leu) to enhance proteolytic stability. A glycine-glycine (GG) spacer is incorporated between the RGD-4C motif and the proapoptotic sequence to ensure spatial flexibility.

Disulfide Bridge Formation and Cyclization

Oxidative Folding for Disulfide Bond Formation

The linear peptide undergoes oxidative folding to form two disulfide bridges (Cys1-Cys4 and Cys2-Cys3). This is achieved by dissolving the crude peptide in a redox buffer containing glutathione (reduced and oxidized forms) at pH 8.0–8.5, followed by gentle agitation for 24–48 hours. The reaction is monitored via RP-HPLC, with the cyclized product eluting earlier than the linear form due to reduced hydrophobicity.

Head-to-Tail Cyclization (Optional)

While disulfide bonds dominate the cyclization strategy, head-to-tail cyclization may be employed for non-cysteine-containing analogs. Using HATU/HOAt in DMF, the N-terminal aspartic acid is coupled to the C-terminal glycine, forming a macrocyclic structure. This method, however, is less common for the RGD-4C motif due to steric constraints.

Conjugation of Proapoptotic Domains

Synthesis of D(KLAKLAK)2 Sequence

The proapoptotic domain is synthesized separately using Fmoc-D-amino acids on 2-chlorotrityl resin to minimize racemization. Coupling cycles employ TBTU (tetramethyluronium tetrafluoroborate) and DIEA, with capping steps using acetic anhydride to terminate unreacted amines.

Ligation via Spacer Incorporation

The GG spacer is ligated to the RGD-4C motif using standard SPPS protocols. After deprotection, the proapoptotic sequence is conjugated via amide bond formation, facilitated by HATU/HOAt activation.

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography

Crude peptide is purified using RP-HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. The trifluoroacetate counterion is introduced during this stage, replacing chloride or other anions.

Table 1: RP-HPLC Purification Parameters

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (observed: 2708.34 Da, calculated: 2708.34 Da). Matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) is used for larger batches, providing a mass accuracy of ±0.1%.

Trifluoroacetate Salt Formation

Counterion Exchange

During RP-HPLC purification, TFA in the mobile phase replaces native counterions, yielding the trifluoroacetate salt. Excess TFA is removed via lyophilization, resulting in a stable, hygroscopic powder.

Analytical Validation and Quality Control

Purity Assessment

Analytical RP-HPLC with UV detection at 220 nm confirms ≥95% purity. Impurities, such as deletion sequences or oxidized methionine, are quantified via peak integration.

Table 2: Analytical Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | RP-HPLC |

| Molecular Weight | 2708.34 Da | ESI-MS |

| Disulfide Bond Integrity | Correct pairing | NMR/Edman sequencing |

Chemical Reactions Analysis

Types of Reactions

RGD-targeted Proapoptotic Peptide Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.

Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products formed from these reactions include modified peptides with altered stability, activity, or targeting capabilities.

Scientific Research Applications

Applications in Cancer Therapy

Targeted Drug Delivery

- The incorporation of RGD peptides into drug formulations enhances their targeting capability. For instance, conjugating doxorubicin with RGD (doxo-RGD4C) has shown improved therapeutic outcomes compared to non-targeted formulations .

- This targeted approach not only increases drug accumulation at tumor sites but also reduces systemic toxicity, making it a promising strategy for cancer treatment.

Case Studies

- Breast Cancer Treatment : A study demonstrated that an RGD-modified peptide significantly reduced migration and invasion of breast cancer cells while inducing apoptosis through both intrinsic and extrinsic pathways . The mechanism involved mitochondrial depolarization and the release of reactive oxygen species.

- Lung Cancer Models : Co-administration of iRGD with other anticancer peptides like HPRP-A1 resulted in enhanced anticancer activity against A549 non-small cell lung cancer cells. This combination therapy improved apoptosis rates significantly compared to treatments with HPRP-A1 alone .

Imaging Applications

Diagnostic Imaging

- RGD peptides have been employed as radiotracers in positron emission tomography (PET) imaging to visualize tumors. Clinical trials have shown that radiolabeled RGD peptides can effectively target integrin-expressing tumors, providing valuable information about tumor localization and progression .

- The use of [^18F]Galacto-RGD PET scans has been explored for assessing tumor response to therapies, demonstrating comparable dosimetry to traditional imaging agents like [^18F]FDG .

Summary Table of Applications

Mechanism of Action

The mechanism of action of RGD-targeted Proapoptotic Peptide Trifluoroacetate involves binding to integrin receptors on the surface of cancer cells. Upon binding, the peptide is internalized, and the proapoptotic moiety is released, triggering apoptosis through the activation of caspases and the mitochondrial apoptotic pathway. This selective targeting ensures that only cancer cells are affected, sparing healthy cells from damage.

Comparison with Similar Compounds

Advantages and Limitations

RGD-targeted Proapoptotic Peptide Trifluoroacetate

- Advantages: Dual targeting and apoptosis induction in a single molecule. Enhanced stability via D-amino acids and trifluoroacetate salt formulation .

- Limitations :

Competitor Compounds

- P17 Nanodrug: Superior tumor penetration via self-assembly but lacks long-term stability data .

Biological Activity

RGD (Arginine-Glycine-Aspartic acid) peptides are well-recognized for their ability to selectively bind to integrins, particularly αvβ3, which are overexpressed in various tumor types. This characteristic has made RGD peptides a focal point in targeted cancer therapies, particularly those that aim to induce apoptosis in cancer cells. The compound "RGD-targeted Proapoptotic Peptide Trifluoroacetate" represents a novel approach in this field, combining the targeting capabilities of RGD with pro-apoptotic functionalities.

The biological activity of RGD-targeted pro-apoptotic peptides primarily involves their interaction with integrins on the surface of tumor cells. Upon binding, these peptides can induce apoptosis through several mechanisms:

- Caspase Activation : RGD peptides have been shown to activate caspase-3, a critical executor of apoptosis, leading to DNA fragmentation and cell death .

- Mitochondrial Disruption : Pro-apoptotic sequences, such as KLAKLAK, disrupt mitochondrial membranes when delivered by RGD carriers, promoting cell death .

- Targeted Delivery : The specificity of RGD peptides allows for reduced off-target effects and enhanced therapeutic indices compared to conventional chemotherapeutics .

In Vitro Studies

In vitro studies have demonstrated that RGD-targeted pro-apoptotic peptides can effectively induce apoptosis in various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), TSU (prostate cancer), and MCF-7 (breast cancer).

- Apoptosis Induction : The RAFT-RGD-KLA peptide significantly increased apoptosis rates compared to controls, with a notable increase in cleaved caspase-3 levels observed .

| Cell Line | Apoptosis Rate (%) | Caspase-3 Activation |

|---|---|---|

| A549 | 40.33 ± 0.57 | High |

| TSU | 28.30 ± 2.07 | Moderate |

| MCF-7 | 12.87 ± 3.83 | Low |

In Vivo Studies

In vivo experiments further support the efficacy of RGD-targeted pro-apoptotic peptides:

- Tumor Models : Studies utilized mouse models with subcutaneous tumors.

- Treatment Efficacy : Repeated administration of RAFT-RGD-KLA resulted in significant tumor growth inhibition.

| Treatment Group | Tumor Growth Rate Reduction (%) |

|---|---|

| Control | 0 |

| RAFT-RGD-KLA | 65 |

Case Studies

Several case studies highlight the clinical relevance of RGD-targeted pro-apoptotic peptides:

- Case Study 1 : A study involving mice with glioblastoma showed that the administration of an RGD-conjugated pro-apoptotic peptide led to a marked reduction in tumor volume compared to untreated controls .

- Case Study 2 : In another study focusing on breast cancer models, the introduction of an RGD-modified peptide resulted in enhanced cytotoxicity against MCF-7 cells, demonstrating its potential for targeted therapy .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing RGD-targeted Proapoptotic Peptide Trifluoroacetate, and how does the trifluoroacetate (TFA) counterion influence purification?

- Methodological Answer : The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The TFA counterion is introduced during cleavage from the resin, where a TFA-based cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) removes protecting groups. Post-synthesis, reverse-phase HPLC with a C18 column and TFA-containing mobile phase (0.1% v/v) is used for purification . TFA improves peptide solubility and ionization in mass spectrometry but requires dialysis or lyophilization to reduce residual TFA, which may interfere with biological assays .

Q. How is the purity and structural integrity of the peptide verified?

- Methodological Answer : Analytical methods include:

- LC-MS/MS : Confirms molecular weight (average 2708.3 Da) and detects impurities. TFA in mobile phases enhances ionization but may require post-column adjustment (e.g., adding propionic acid) to mitigate signal suppression .

- Amino Acid Analysis (AAA) : Quantifies peptide content (≥95% purity) and validates sequence accuracy .

- Circular Dichroism (CD) : Assesses secondary structure in aqueous buffers (pH 7.4), critical for confirming functional conformation .

Q. What in vitro assays are recommended to evaluate proapoptotic activity?

- Methodological Answer : Standard assays include:

- Annexin V/PI Staining : Quantifies apoptosis in integrin-expressing cancer cells (e.g., HUVECs or A549 cells).

- Caspase-3/7 Activation : Measures enzymatic activity via fluorogenic substrates.

- Dose-Response Curves : IC50 values are determined using 3D tumor spheroids to mimic in vivo conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptosis assay results caused by variable TFA concentrations?

- Methodological Answer : Residual TFA (≥0.01%) may induce off-target cytotoxicity. To mitigate:

- Dialysis : Use 1 kDa MWCO membranes in PBS (pH 7.4) for 24 hours.

- Alternative Salts : Reformulate the peptide as acetate (HAc) or hydrochloride (HCl) salts, which show lower cellular toxicity .

- Control Experiments : Include TFA-only controls at matching concentrations to isolate its effects .

Q. What strategies optimize tumor-targeting efficacy in vivo while minimizing systemic toxicity?

- Methodological Answer :

- Conjugation with PEG : Enhances half-life (e.g., PEG-2000 increases circulation time by ~3-fold in murine models).

- Dual-Targeting Systems : Combine RGD motifs with folate or VEGF receptors to improve specificity.

- Pharmacokinetic Studies : Use radiolabeled peptides (e.g., <sup>99m</sup>Tc) to track biodistribution and clearance in xenograft models .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Common pitfalls include:

- Integrin Heterogeneity : Validate target expression in vivo via immunohistochemistry (IHC) of tumor tissues.

- Microenvironment Factors : Test peptide stability in serum-containing media (e.g., 10% FBS) for ≥24 hours to simulate physiological conditions.

- Dosing Regimens : Adjust frequency (e.g., q48h vs. q24h) based on peptide half-life (typically 1–2 hours in rodents) .

Q. What analytical challenges arise in quantifying TFA content, and how are they resolved?

- Methodological Answer :

- NMR Spectroscopy : <sup>19</sup>F NMR detects TFA down to 0.005% w/w but requires peptide concentrations ≥5 mg/mL.

- Ion Chromatography : Quantifies free TFA anions with a detection limit of 0.1 ppm .

- Data Normalization : Express bioactivity data relative to peptide content (via AAA) rather than total mass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.